![molecular formula C17H25N3O4 B15093445 2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-phenylalanine-lysine (Ac-phe-lys-OH) is a dipeptide composed of phenylalanine and lysine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-phenylalanine-lysine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The synthesis typically starts with the attachment of the lysine residue to the resin, followed by the addition of the phenylalanine residue. The final step involves the acetylation of the N-terminus .
Industrial Production Methods
Industrial production of Acetyl-phenylalanine-lysine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl-phenylalanine-lysine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the compound.
Substitution: The amino groups in lysine can participate in substitution reactions, forming Schiff bases with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Aldehydes or ketones for Schiff base formation.
Major Products Formed
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Schiff bases formed with carbonyl compounds.
Scientific Research Applications
Acetyl-phenylalanine-lysine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based hydrogels for biomedical applications
Mechanism of Action
The mechanism of action of Acetyl-phenylalanine-lysine involves its interaction with various molecular targets. The phenylalanine residue can participate in hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions are crucial for the compound’s role in protein-protein interactions and enzyme-substrate specificity .
Comparison with Similar Compounds
Similar Compounds
Acetyl-cysteine (Ac-cys-OH): Similar in structure but contains a cysteine residue instead of lysine.
Acetyl-phenylalanine (Ac-phe-OH): Contains only the phenylalanine residue without lysine.
Acetyl-lysine (Ac-lys-OH): Contains only the lysine residue without phenylalanine
Uniqueness
Acetyl-phenylalanine-lysine is unique due to the combination of hydrophobic and ionic interaction capabilities provided by the phenylalanine and lysine residues, respectively. This dual functionality makes it a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-[(2-acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRNUMVGRLMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
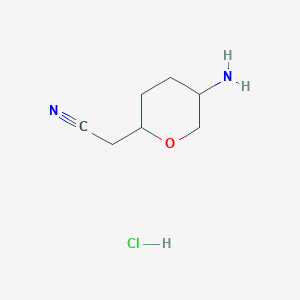
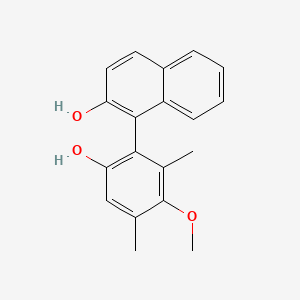
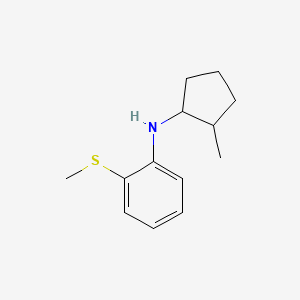
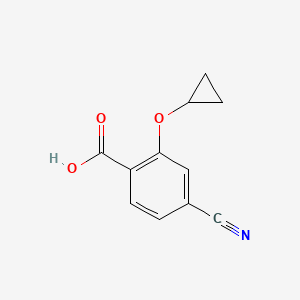
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
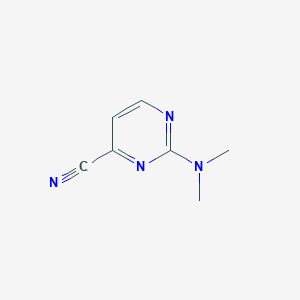
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
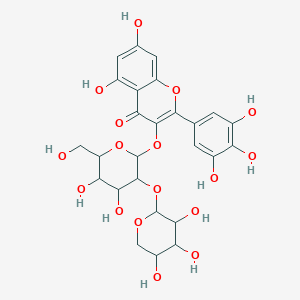
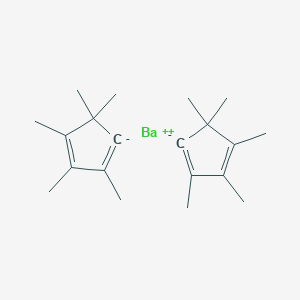
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)
![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)
